N-(3,4-dimethylphenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(3,4-Dimethylphenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 4. The sulfanyl (-S-) linker bridges the pyrimidine ring to an acetamide group, which is further substituted with a 3,4-dimethylphenyl moiety. Its synthesis likely involves nucleophilic substitution between a thiol-containing pyrimidine intermediate and a chloroacetamide derivative, as seen in analogous structures .
Properties
Molecular Formula |
C18H19N3OS2 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H19N3OS2/c1-10-5-6-14(7-11(10)2)21-15(22)8-23-17-16-12(3)13(4)24-18(16)20-9-19-17/h5-7,9H,8H2,1-4H3,(H,21,22) |
InChI Key |
JLTRKTNVGLKINL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2C(=C(S3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the thienopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the dimethylphenyl group and the formation of the sulfanylacetamide linkage. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to several analogs based on modifications to its core scaffold, substituents, or linker groups. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
*Molecular weights estimated using chemical formula calculators.
Structure-Activity Relationship (SAR) Insights
In contrast, the oxy (-O-) analog (e.g., ) could improve solubility but reduce electrophilic reactivity . Replacement of the sulfanyl group with an amino (-NH-) linker () introduces hydrogen-bonding capability, which might improve interactions with nucleic acids or enzymes .
Substituent Modifications: 3,4-Dimethylphenyl vs. 4-Ethylphenyl: The larger ethyl group in may increase lipophilicity, affecting membrane permeability. 5,6-Dimethylthienopyrimidine Core: Methyl groups likely enhance metabolic stability by blocking oxidation sites.
Ring Saturation: Saturated hexahydrobenzothienopyrimidine cores () could adopt conformations that favor binding to hydrophobic pockets in proteins, contrasting with the planar aromatic system of the target compound .
Biological Activity
N-(3,4-dimethylphenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound characterized by its unique thieno[2,3-d]pyrimidine core and various substituents. This compound has garnered attention in biological research due to its potential pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of various enzymes and receptors, influencing cellular pathways related to disease processes. Detailed studies are required to elucidate the exact mechanisms involved.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . Research has shown that it can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Case Study 1 : A study demonstrated that treatment with this compound reduced cell viability in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway .
- Case Study 2 : Another investigation highlighted its efficacy in inhibiting tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro assays have revealed that it possesses significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Antiviral Activity
Emerging research indicates that this compound may exhibit antiviral properties , particularly against RNA viruses. Preliminary data suggest that it can inhibit viral replication by interfering with viral entry or replication processes within host cells. Further studies are needed to confirm these effects and elucidate the underlying mechanisms.
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thieno[2,3-d]pyrimidine Core : Cyclization of appropriate precursors under controlled conditions.
- Substitution Reactions : Introduction of the dimethylphenyl group via nucleophilic substitution.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
